![molecular formula C13H12Cl2N2O2S B2682010 2-[(2,4-二氯苯甲基)硫代]-4,5-二甲氧基嘧啶 CAS No. 339275-88-6](/img/structure/B2682010.png)
2-[(2,4-二氯苯甲基)硫代]-4,5-二甲氧基嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-[(2,4-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine” is a chemical compound. Based on its name, it contains a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also has a sulfanyl group attached to a 2,4-dichlorobenzyl, indicating the presence of sulfur, chlorine, and benzyl functional groups .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would have a pyrimidine ring core, with a 2,4-dichlorobenzyl group and a dimethoxy group attached at the 2 and 4,5 positions respectively .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The dichlorobenzyl group might undergo nucleophilic aromatic substitution reactions, while the sulfanyl group might be oxidized. The dimethoxy group on the pyrimidine ring could potentially undergo a variety of reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar sulfanyl group and the aromatic pyrimidine ring might influence its solubility, while the dichlorobenzyl group might affect its reactivity .科学研究应用
潜在抑制剂的合成
2-[(2,4-二氯苄基)硫代]-4,5-二甲氧基嘧啶及其衍生物已被合成,作为胸苷酸合酶 (TS) 的潜在抑制剂,TS 是胸苷酸 (dTMP) 合成中的一个关键酶,对 DNA 合成和修复至关重要。这些化合物被评估其抗肿瘤和抗菌特性。具有特定取代基的非经典类似物对人 TS 表现出显着的效力,表明它们作为抗癌治疗剂的潜力 (Gangjee 等,1996)。
光谱研究和分子对接
FT-IR 和 FT-拉曼等光谱技术已被用于分析衍生物的振动特性,从而深入了解它们的稳定性和反应性。分子对接研究表明对特定靶标的抑制活性,突出了它们作为化疗剂的潜力。例如,对密切相关的化合物进行详细的光谱研究揭示了其可能的抗糖尿病特性,强调了该化学物质在药物设计中的多功能性 (Alzoman 等,2015)。
晶体结构和细胞毒性活性
新型衍生物的晶体结构已被阐明,为它们的分子构象和相互作用提供了有价值的信息。这种结构知识对于了解化合物的生物活性和优化它们的治疗效果至关重要。此外,对这些衍生物对各种细胞系的细胞毒性的研究提供了它们作为抗癌剂的潜力的见解。例如,新型 5-甲基-4-硫代嘧啶衍生物的合成和结构分析为评估它们的细胞毒性活性提供了基础 (Stolarczyk 等,2018)。
化学发光和荧光特性
对包括嘧啶衍生物在内的硫代取代化合物的化学发光和荧光特性的研究,为它们在生化分析和成像技术中的应用开辟了新的途径。此类研究有助于我们了解化合物的物理和化学特性,增强它们在科学研究中的实用性 (渡边等,2010)。
作用机制
Without specific context, it’s difficult to determine the exact mechanism of action of this compound. If it’s used as a drug, its mechanism would depend on the biological target it interacts with. If it’s used in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .
属性
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dimethoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-18-11-6-16-13(17-12(11)19-2)20-7-8-3-4-9(14)5-10(8)15/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHVVKINRUBCBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC)SCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

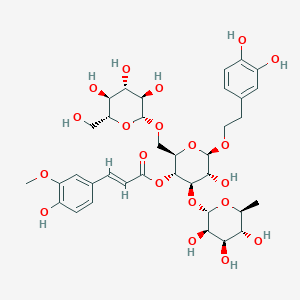

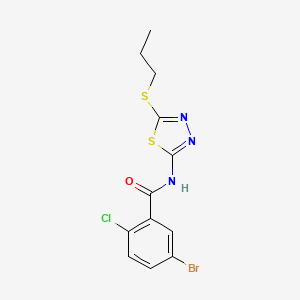
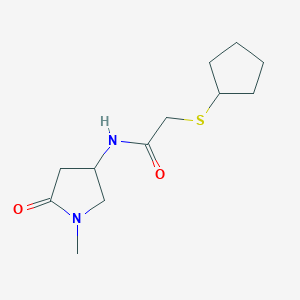
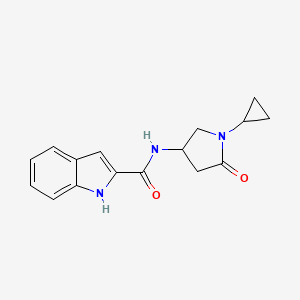
![(5-Bromopyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2681938.png)
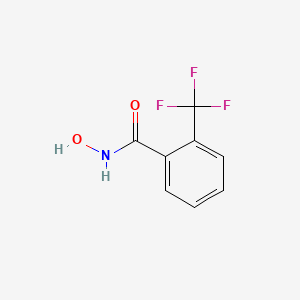
![3-[(3,4-dichlorobenzyl)sulfonyl]-4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2681940.png)

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(6-ethoxypyridin-3-yl)methanone](/img/structure/B2681945.png)

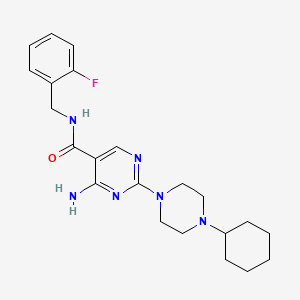
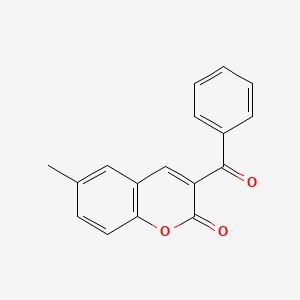
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide](/img/structure/B2681950.png)